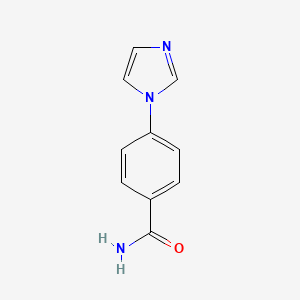

4-(1H-imidazol-1-yl)benzamide

概要

説明

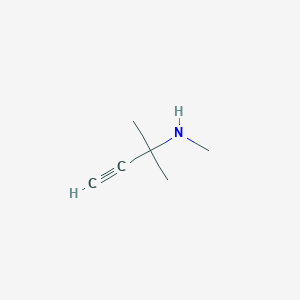

4-(1H-imidazol-1-yl)benzamide is an imidazole derivative . It is a heterocyclic compound that serves as a building block in chemical synthesis . The molecular formula of this compound is C10H9N3O .

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest in recent years . A new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors . The terminal sulfonamide moiety was linked to the pyrimidine ring via either ethylamine or propylamine bridge .Molecular Structure Analysis

The molecular structure of 4-(1H-imidazol-1-yl)benzamide consists of a benzamide group attached to an imidazole ring . The average mass of this compound is 187.198 Da, and its monoisotopic mass is 187.074554 Da .Chemical Reactions Analysis

Imidazole derivatives, including 4-(1H-imidazol-1-yl)benzamide, play a crucial role in various chemical reactions. For instance, they are key components in the synthesis of functional molecules used in a variety of everyday applications . The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1H-imidazol-1-yl)benzamide include a molecular weight of 188.18 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound is also characterized by a rotatable bond count of 2 .科学的研究の応用

HSP90 Inhibitors

The compound has been used in the design and synthesis of HSP90 inhibitors . HSP90 (Heat shock protein 90) is a promising anticancer drug target . A series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed, synthesized as HSP90 inhibitors, and their structures were characterized . Among these, compound 6u displayed the most potent anti-proliferative activities .

Anticancer Activities

The compound has shown notable anticancer activities in vitro and in vivo . The anti-proliferative activities of 6u, 17-AAG, and NVP-AUY922 were also evaluated against the normal human liver HL7702 cell line, and all tested compounds showed lower cytotoxic effects than those in cancer cell lines .

Guanidine Derivative Synthesis

The compound has been used in the synthesis of guanidine derivatives . The guanidine derivative N-{(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with one measure of aniline .

Elastase Inhibition

The compound has unique properties related to elastase inhibition . Elastase is an enzyme that breaks down elastin, a key component of the lungs and arteries, and its inhibition can be beneficial in conditions like chronic obstructive pulmonary disease (COPD) and emphysema .

Free Radical Scavenging

The compound has been associated with free radical scavenging activity . Free radicals are unstable molecules that can cause damage to cells, and scavenging these radicals can help protect the body from various diseases .

DNA Binding Ability

The compound has been studied for its DNA binding ability . This property can be useful in the development of new drugs, particularly in the field of cancer treatment .

作用機序

Target of Action

The primary target of 4-(1H-imidazol-1-yl)benzamide is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, often leading to changes in the activity of the target enzyme .

Biochemical Pathways

Given its target, it is likely to influence pathways involving nitric oxide signaling .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Given its target, it may influence cellular processes regulated by nitric oxide, such as vasodilation, immune response, and neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1H-imidazol-1-yl)benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its target .

Safety and Hazards

According to the safety data sheet, 4-(1H-imidazol-1-yl)benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

将来の方向性

The future directions for 4-(1H-imidazol-1-yl)benzamide and other imidazole derivatives are promising. They have demonstrated significant biological activity, making them a rich source of chemical diversity for the development of new drugs . Furthermore, the interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable . Therefore, further optimization and exploration of these compounds are expected in the future .

特性

IUPAC Name |

4-imidazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)8-1-3-9(4-2-8)13-6-5-12-7-13/h1-7H,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKNMVRNEBNHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377657 | |

| Record name | 4-(1H-imidazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-yl)benzamide | |

CAS RN |

303994-67-4 | |

| Record name | 4-(1H-imidazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl](/img/structure/B3050938.png)